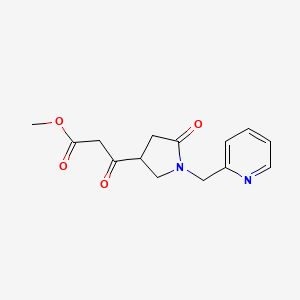

Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate

Description

Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate is a synthetic organic compound featuring a pyrrolidinone ring substituted with a pyridin-2-ylmethyl group and a methyl ester-linked β-keto propanoate moiety. The compound’s reactivity is influenced by its dual carbonyl groups (in the pyrrolidinone and propanoate moieties) and the electron-rich pyridine ring .

Properties

IUPAC Name |

methyl 3-oxo-3-[5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-20-14(19)7-12(17)10-6-13(18)16(8-10)9-11-4-2-3-5-15-11/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAZDFWLXJDAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate, with the CAS number 1083402-31-6, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and a pyrrolidine moiety. Its molecular formula is and it has a molecular weight of 288.29 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Activity Spectrum | Notable Efficacy |

|---|---|---|

| Lenapenem | Broad-spectrum | Effective against P. aeruginosa |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | Antimicrobial potential under study | - |

Antifungal Activity

Emerging studies have indicated that compounds similar to methyl 3-oxo derivatives possess antifungal properties. For instance, certain pyrrolidine-based compounds have shown activity against drug-resistant Candida strains .

Table 2: Antifungal Activity Data

| Compound Name | Target Organism | Efficacy |

|---|---|---|

| Compound A | Candida auris | > Fluconazole |

| Compound B | Drug-resistant Candida | Broad-spectrum activity |

Anticancer Activity

The anticancer potential of methyl 3-oxo derivatives has been evaluated in various studies. Research indicates that these compounds can selectively inhibit cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) . The structure-dependent activity suggests that modifications to the core structure can enhance efficacy.

Case Study: Anticancer Efficacy

In a study examining the effects of related compounds on A549 and Caco-2 cells:

- Treatment Protocol : Cells were exposed to varying concentrations (up to 100 µM) for 24 hours.

- Results :

- Significant reduction in cell viability was observed in Caco-2 cells (39.8% viability compared to control).

- A549 cells showed less susceptibility, indicating potential selectivity in targeting specific cancer types.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidinone and Piperidinone Derivatives

Compounds with pyrrolidinone or piperidinone cores are common in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities. For example:

- 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) (): This analog replaces the pyridin-2-ylmethyl group with a simple pyrrolidin-1-yl substituent and substitutes the ester with a nitrile. The nitrile group enhances electrophilicity but reduces hydrolytic stability compared to the methyl ester in the target compound .

- 1,3-Diphenyl-2-(2-(tetrahydrofuran-2-yl)hydrazono)propane-1,3-dione (): This diketone lacks the pyrrolidinone ring but shares a β-keto carbonyl system. The absence of a nitrogenous heterocycle likely reduces its binding affinity to biological targets requiring polar interactions .

Table 1: Functional Group Comparison

Aromatic Substitution Patterns

The pyridin-2-ylmethyl group distinguishes the target compound from analogs with alternative aromatic or heteroaromatic substituents:

- Methyl 3-oxo-3-[5-oxo-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]propanoate (): This positional isomer substitutes pyridin-2-ylmethyl with pyridin-4-ylmethyl. The 2-pyridinyl group’s nitrogen is ortho to the methylene linker, enabling stronger hydrogen bonding compared to the 4-position isomer, which has a meta nitrogen .

Ester vs. Amide/Cyanide Derivatives

The methyl ester in the target compound contrasts with nitrile or amide functionalities in analogs:

- 2-Cyano-N-cyclohexyl-acetamide (3c) (): The amide and nitrile groups increase polarity but may limit membrane permeability compared to the ester .

- 3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate (): This analog replaces the pyrrolidinone with a pyrimidine ring and introduces trifluoromethyl groups, enhancing lipophilicity and metabolic stability .

Table 2: Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.